molecular formula C24H30O9 B7826328 16alpha-Hydroxyestrone 16-beta-D-Glucuronide

16alpha-Hydroxyestrone 16-beta-D-Glucuronide

Cat. No.: B7826328
M. Wt: 462.5 g/mol
InChI Key: JLYJQBHANCHTOW-CVDXMRACSA-N
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Description

16alpha-Hydroxyestrone 16-beta-D-Glucuronide: is a steroid glucuronide anion that is the conjugate base of this compound arising from deprotonation of the carboxylic acid function. It is a derivative of estrone, a minor estrogen metabolite, and is characterized by the presence of a hydroxy group at position 16 with an alpha-configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16alpha-Hydroxyestrone 16-beta-D-Glucuronide typically involves the glucuronidation of 16alpha-Hydroxyestrone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale glucuronidation processes using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 16alpha-Hydroxyestrone 16-beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield more oxidized steroid derivatives, while reduction may yield less oxidized derivatives .

Scientific Research Applications

16alpha-Hydroxyestrone 16-beta-D-Glucuronide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 16alpha-Hydroxyestrone 16-beta-D-Glucuronide involves its interaction with estrogen receptors. Unlike other estrogens, its binding to the estrogen receptor is reported to be covalent and irreversible. This unique binding property may contribute to its distinct biological effects .

Comparison with Similar Compounds

    16alpha-Hydroxyestrone: A minor estrogen metabolite with a hydroxy group at position 16.

    Estriol: Another estrogen metabolite with three hydroxyl groups.

    Estetrol: A naturally occurring estrogen with four hydroxyl groups.

Uniqueness: 16alpha-Hydroxyestrone 16-beta-D-Glucuronide is unique due to its glucuronidation at the 16alpha-hydroxy position, which affects its solubility, metabolism, and biological activity compared to other similar compounds .

Biological Activity

Introduction

16alpha-Hydroxyestrone 16-beta-D-glucuronide (16α-OHE1-16G) is a significant metabolite of estrone, a naturally occurring estrogen. This compound plays a crucial role in estrogen metabolism and is increasingly recognized for its potential implications in various health conditions, particularly estrogen-dependent cancers. Understanding the biological activity of 16α-OHE1-16G is essential for elucidating its role in human health and disease.

Chemical Structure and Formation

16α-OHE1-16G is formed through the enzymatic conjugation of 16alpha-hydroxyestrone with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferases (UGTs). This modification enhances the solubility and excretion of the compound from the body, facilitating its elimination via urine and bile. The general reaction can be summarized as follows:

EstroneUGT16 HydroxyestroneGlucuronidation16 Hydroxyestrone 16 beta D Glucuronide\text{Estrone}\xrightarrow{\text{UGT}}\text{16 Hydroxyestrone}\xrightarrow{\text{Glucuronidation}}\text{16 Hydroxyestrone 16 beta D Glucuronide}

This metabolic pathway is vital for regulating estrogen levels and maintaining hormonal balance.

Biological Activity

Estrogen Metabolism

Research indicates that 16α-OHE1-16G is involved in modulating estrogenic effects within hormone-sensitive tissues. While it itself lacks significant hormonal activity due to glucuronidation, it may influence the bioavailability of other active estrogens through deconjugation processes mediated by gut bacteria. This conversion can release biologically active forms of 16α-hydroxyestrone, potentially impacting cellular proliferation and differentiation in target tissues .

Association with Cancer

Several epidemiological studies have linked elevated levels of 16α-OHE1-16G to an increased risk of estrogen-sensitive cancers, such as breast and endometrial cancers. For instance, a study demonstrated that increased formation of 16α-hydroxyestrone was statistically associated with breast cancer cases . The balance between 2-hydroxyestrone and 16α-hydroxyestrone has been proposed as a biomarker for breast cancer risk; a lower ratio suggests a protective effect against cancer development .

Monitoring Hormonal Therapies

The measurement of urinary levels of 16α-OHE1-16G serves as a valuable tool in monitoring the effectiveness of estrogen replacement therapies. By analyzing these levels, healthcare professionals can assess how well the body metabolizes administered estrogens, thereby optimizing treatment strategies for conditions like menopause or hormone replacement therapy.

Research Findings and Case Studies

Table: Comparative Analysis of Estrogen Metabolites

Compound NameStructural FeaturesBiological Activity
Estradiol-17β Glucuronide Glucuronic acid at position 17βStronger estrogenic effects
Estriol-16 Glucuronide Glucuronic acid at position 16Primarily involved in pregnancy
17β-Estradiol Hydroxyl groups at positions 3 and 17Most potent natural estrogen
16α-Hydroxyestrone 16β-D-G Glucuronic acid at position 16Modulates estrogenic effects

This table highlights the unique structural features of various estrogen metabolites and their respective biological activities.

Case Studies

  • Breast Cancer Risk Assessment : A cohort study involving over 300 cases found that women with higher urinary levels of 16α-OHE1-16G had a statistically significant increase in breast cancer risk compared to those with lower levels . This finding underscores the importance of monitoring this metabolite in clinical settings.
  • Hormonal Therapy Efficacy : In a clinical trial assessing hormone replacement therapy, researchers measured urinary levels of 16α-OHE1-16G before and after treatment. Results indicated that effective therapy correlated with increased excretion of this metabolite, suggesting enhanced metabolic processing of estrogens during treatment .

The biological activity of this compound is multifaceted, influencing estrogen metabolism, cancer risk, and therapeutic monitoring. As research continues to evolve, understanding this compound's role will be crucial for developing targeted interventions in hormone-related diseases. Future studies should focus on elucidating the mechanisms underlying its effects and exploring its potential as a biomarker for various health conditions.

Properties

IUPAC Name

(3R,6S)-3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31)/t13?,14?,15?,16?,17?,18-,19?,20?,23+,24?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYJQBHANCHTOW-CVDXMRACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC3C(C1CC(C2=O)O[C@@H]4C(C([C@H](C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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